N-[1-(2-chlorophenyl)-5-propan-2-ylpyrazol-4-yl]oxolane-2-carboxamide
Description
N-[1-(2-chlorophenyl)-5-propan-2-ylpyrazol-4-yl]oxolane-2-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a 2-chlorophenyl group and a propan-2-yl group, along with an oxolane-2-carboxamide moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Properties
IUPAC Name |
N-[1-(2-chlorophenyl)-5-propan-2-ylpyrazol-4-yl]oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2/c1-11(2)16-13(20-17(22)15-8-5-9-23-15)10-19-21(16)14-7-4-3-6-12(14)18/h3-4,6-7,10-11,15H,5,8-9H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWAYPFQEJSGRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=NN1C2=CC=CC=C2Cl)NC(=O)C3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-chlorophenyl)-5-propan-2-ylpyrazol-4-yl]oxolane-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring through the cyclization of appropriate precursors. The 2-chlorophenyl group is introduced via electrophilic aromatic substitution, while the propan-2-yl group is added through alkylation reactions. The final step involves the formation of the oxolane-2-carboxamide moiety through amide bond formation, often using coupling reagents like EDCI or DCC under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-chlorophenyl)-5-propan-2-ylpyrazol-4-yl]oxolane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[1-(2-chlorophenyl)-5-propan-2-ylpyrazol-4-yl]oxolane-2-carboxamide has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(2-chlorophenyl)-5-propan-2-ylpyrazol-4-yl]oxolane-2-carboxamide involves its interaction with specific molecular targets. For instance, as a glycogen phosphorylase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of glycogen into glucose. This inhibition can lead to reduced glucose levels in the bloodstream, making it a potential candidate for diabetes treatment . The compound may also interact with other enzymes and receptors, modulating various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2-chlorophenyl)-5-methylpyrazol-4-yl]oxolane-2-carboxamide
- N-[1-(2-chlorophenyl)-5-ethylpyrazol-4-yl]oxolane-2-carboxamide
- N-[1-(2-chlorophenyl)-5-isopropylpyrazol-4-yl]oxolane-2-carboxamide
Uniqueness
N-[1-(2-chlorophenyl)-5-propan-2-ylpyrazol-4-yl]oxolane-2-carboxamide is unique due to the specific combination of its functional groups, which confer distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit different reactivity patterns and potency in biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
